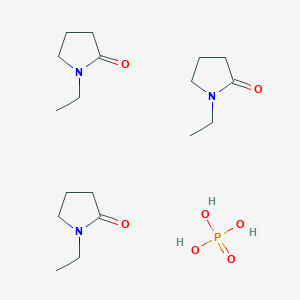![molecular formula C34H42O2S2 B14192721 5,5'-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2'-bithiophene CAS No. 918441-47-1](/img/structure/B14192721.png)
5,5'-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2'-bithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes. Bithiophenes are known for their applications in organic electronics due to their conductive properties. This compound, in particular, features two thiophene rings connected by a central bond, with additional phenyl and butoxy groups enhancing its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2’-bithiophene typically involves the following steps:
Formation of the Thiophene Rings: The thiophene rings are synthesized through a series of cyclization reactions involving sulfur and carbon sources.
Attachment of Phenyl Groups: The phenyl groups are introduced via electrophilic aromatic substitution reactions.
Introduction of Butoxy Groups: The butoxy groups are added through etherification reactions, where an alcohol reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactors can be used to control reaction conditions precisely, leading to efficient and scalable synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl and butoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
5,5’-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2’-bithiophene has several applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Material Science: Investigated for its conductive properties and potential use in flexible electronic devices.
Chemical Sensors: Employed in the design of chemical sensors due to its ability to interact with various analytes.
Biological Studies: Explored for its potential interactions with biological molecules, which could lead to new insights in biochemistry and pharmacology.
Wirkmechanismus
The mechanism by which 5,5’-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2’-bithiophene exerts its effects is primarily through its electronic properties. The compound’s conjugated system allows for efficient electron transport, making it suitable for use in electronic devices. In biological systems, it may interact with proteins and other biomolecules through π-π interactions and hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bithiophene: A simpler bithiophene without the phenyl and butoxy groups.
5,5’-Bis(4-methoxyphenyl)-2,2’-bithiophene: Similar structure but with methoxy groups instead of butoxy groups.
5,5’-Bis(4-ethylphenyl)-2,2’-bithiophene: Similar structure but with ethyl groups instead of butoxy groups.
Uniqueness
5,5’-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2’-bithiophene is unique due to the presence of the butoxy groups, which enhance its solubility and electronic properties. This makes it particularly suitable for applications in organic electronics and material science.
Eigenschaften
CAS-Nummer |
918441-47-1 |
|---|---|
Molekularformel |
C34H42O2S2 |
Molekulargewicht |
546.8 g/mol |
IUPAC-Name |
2-[4-[2-[(2S)-2-methylbutoxy]ethyl]phenyl]-5-[5-[4-[2-[(2S)-2-methylbutoxy]ethyl]phenyl]thiophen-2-yl]thiophene |
InChI |
InChI=1S/C34H42O2S2/c1-5-25(3)23-35-21-19-27-7-11-29(12-8-27)31-15-17-33(37-31)34-18-16-32(38-34)30-13-9-28(10-14-30)20-22-36-24-26(4)6-2/h7-18,25-26H,5-6,19-24H2,1-4H3/t25-,26-/m0/s1 |
InChI-Schlüssel |
CPUDKOISVBJEEY-UIOOFZCWSA-N |
Isomerische SMILES |
CC[C@H](C)COCCC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(C=C4)CCOC[C@@H](C)CC |
Kanonische SMILES |
CCC(C)COCCC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(C=C4)CCOCC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate](/img/structure/B14192641.png)
![3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide](/img/structure/B14192647.png)
![1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one](/img/structure/B14192653.png)
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide](/img/structure/B14192661.png)

![[1-Butyl-4-chloro-2-(2,6-dimethylphenyl)-1H-imidazol-5-yl]methanol](/img/structure/B14192670.png)
![(5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane](/img/structure/B14192671.png)
![1-[3,5-Bis(hydroxymethyl)phenyl]pyrimidine-2,4-dione](/img/structure/B14192674.png)


![3-{[5-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B14192686.png)


